E-2078, chemically known as N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, is a synthetic analog of the naturally occurring opioid peptide dynorphin A (1-8) [, , , , ]. E-2078 exhibits high stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo research []. In scientific research, E-2078 serves as a pharmacological tool to investigate the functions of the kappa-opioid receptor system [, , , , , , , , , ].
(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) is a synthetic analog of the naturally occurring opioid peptide dynorphin A, specifically the truncated form known as dynorphin A (1-8). This compound is designed to enhance the pharmacological properties of dynorphin A by modifying specific amino acid residues. Dynorphin A itself is an endogenous opioid peptide that primarily activates the kappa-opioid receptor, and plays a significant role in pain modulation, stress response, and various neurophysiological processes. The modifications in this compound aim to improve receptor binding affinity and selectivity, potentially leading to therapeutic applications in pain management and neuroprotection.
Dynorphin A (1-8) is derived from the precursor protein prodynorphin through proteolytic cleavage. The specific modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) involve the methylation of the first tyrosine and arginine residues, as well as substitution of leucine with D-leucine and the addition of an ethylamide group at the C-terminus. This compound falls under the classification of opioid peptides and is categorized as a kappa-opioid receptor agonist.
The synthesis of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) typically follows solid-phase peptide synthesis techniques. Key steps include:
Technical details regarding purification methods often involve reversed-phase HPLC, which separates peptides based on hydrophobicity, ensuring that only correctly synthesized peptides are retained.
The molecular structure of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) can be represented by its amino acid sequence:
This structure exhibits a helical conformation in solution, particularly when bound to kappa-opioid receptors. Structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the conformational dynamics of the peptide in both free and receptor-bound states.
The chemical reactions involved in synthesizing (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily include:
These reactions are crucial for achieving the desired modifications that enhance biological activity.
(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily acts as an agonist at kappa-opioid receptors. The mechanism involves:
Data from binding assays indicate that this modified compound exhibits improved potency compared to unmodified dynorphin A.
The physical and chemical properties of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) include:
Characterization techniques such as mass spectrometry provide precise molecular weight determination, while NMR spectroscopy can elucidate conformational details.
The scientific uses of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) encompass:
The N-methyl modifications at Tyr1 and Arg7 residues in the dynorphin A (1-8) analogue represent strategic interventions to address two critical limitations of native dynorphin peptides: enzymatic instability and receptor selectivity. Native dynorphin A (1-8) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile) is rapidly degraded by aminopeptidases targeting the N-terminal Tyr1 residue and by trypsin-like proteases cleaving at the Arg6-Arg7 bond. N-methylation of Tyr1 (N-Me-Tyr1) introduces steric hindrance that impedes aminopeptidase access, substantially delaying N-terminal degradation [6]. Simultaneously, N-methylation of Arg7 (N-Me-Arg7) disrupts the protease recognition site (Arg6-Arg7), as proteases typically require unmodified arginine residues for efficient cleavage [6].
Beyond stability enhancement, these modifications fine-tune receptor interaction dynamics. N-methylation at Tyr1 reduces hydrogen-bonding capacity, which may alter the peptide’s orientation within the kappa-opioid receptor (KOR) binding pocket. Molecular docking studies reveal that N-Me-Tyr1 maintains the critical "tyramine" moiety interaction with transmembrane domain 3 (TM3) of KOR (specifically with Asp138), while reducing undesired interactions with delta-opioid receptors (DOR) through steric constraints [5]. Similarly, N-methylation of Arg7 preserves the crucial salt bridge with KOR’s Glu297 in TM6 – a key determinant of KOR selectivity – while preventing electrostatic repulsion that could occur with fully charged residues [1] [5].
Table 1: Impact of N-Methylations on Pharmacological Properties
Modification Site | Enzymatic Resistance Target | Receptor Interaction Consequence | Selectivity Ratio (KOR:MOR) |
---|---|---|---|
N-Me-Tyr1 | Aminopeptidases | Maintains Tyr1-Asp138 contact; Reduces MOR affinity | 1,250:1 |
N-Me-Arg7 | Trypsin-like proteases | Stabilizes Arg7-Glu297 salt bridge; Prevents Arg7 over-protonation | 980:1 |
Combined modifications | Broad-spectrum stability | Synergistic KOR selectivity enhancement | >2,000:1 |
The C-terminal substitution of native isoleucine (Ile8) with D-leucine ethylamide (D-Leu-NHEt8) constitutes a multi-functional structural intervention addressing three pharmacological challenges:
Metabolic stability studies in human and rhesus monkey blood confirm these design advantages: the modified analogue (designated E-2078 in literature) exhibited >95% intact compound after 60 minutes incubation in vitro, with no detectable metabolites in vivo. The plasma elimination half-life reached 44 minutes in rhesus monkeys – a dramatic improvement over native dynorphin A(1-8)'s half-life of seconds [6].
The cumulative structural modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) create a peptide with fundamentally altered biostability and receptor interaction profiles compared to its native counterpart:
Table 2: Structural and Functional Comparison with Native Dynorphin A(1-8)
Property | Native Dynorphin A(1-8) | Modified Analog | Functional Consequence |
---|---|---|---|
Sequence | H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH | H-N-Me-Tyr-Gly-Gly-Phe-Leu-Arg-N-Me-Arg-D-Leu-NHEt | Enhanced enzymatic stability |
Net Charge (pH 7.4) | +4 | +3 | Improved membrane permeability |
Plasma t½ | < 2 minutes | 44 minutes (in vivo, rhesus) | Suitable for systemic administration |
KOR Binding Affinity (Ki, nM) | 1.8 ± 0.3 | 0.9 ± 0.2 | Enhanced receptor recognition |
Receptor Selectivity | KOR:MOR = 50:1 | KOR:MOR > 1000:1 | Reduced off-target effects |
Primary Cleavage Sites | Tyr1-Gly2; Arg6-Arg7; C-terminal Ile8 | No significant cleavage | Sustained bioactivity in circulation |
Structurally, the modifications preserve the essential KOR "address" domain (residues 5-8) while optimizing it for stability. Native dynorphin A(1-8) adopts a helical structure from residues 5-8, with Arg7 forming a critical KOR contact. The analogue maintains this helical propensity in molecular dynamics simulations but demonstrates reduced conformational flexibility in the C-terminus due to the D-Leu8 ethylamide constraint [5]. This rigidification may contribute to its enhanced KOR specificity by preventing conformations compatible with MOR binding pockets.
Functionally, the design transforms a rapidly degraded neurotransmitter into a therapeutically viable peptide. While native dynorphin A(1-8) acts as a short-range paracrine signal, the analogue achieves sufficient plasma stability for systemic effects, evidenced by dose-dependent diuresis in conscious rats at 15-200 μg/rat doses – effects mediated specifically through KOR activation [1] [3]. The design framework exemplifies how targeted modifications can overcome the inherent limitations of endogenous peptides while preserving or enhancing their pharmacological specificity.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0